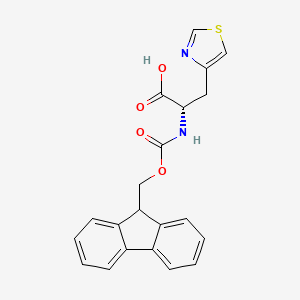

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-4-yl)propanoic acid

Vue d'ensemble

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-4-yl)propanoic acid is a useful research compound. Its molecular formula is C21H18N2O4S and its molecular weight is 394.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Fmoc-L-4-Thiazolylalanine, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-4-yl)propanoic acid or Fmoc-L-(4-thiazolyl)-Alanine, is primarily used in the field of peptide synthesis . The compound’s primary targets are the amino groups of peptides, which it protects during the synthesis process .

Mode of Action

Fmoc-L-4-Thiazolylalanine acts as a protecting group for the amino groups in peptide synthesis . It is introduced to the amino group through a reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), forming a carbamate . This protection allows for the selective activation of the carboxyl group of an amino acid, facilitating the formation of peptide bonds .

Biochemical Pathways

The introduction of Fmoc-L-4-Thiazolylalanine into a peptide sequence affects the peptide synthesis pathway. It enables the formation of peptide bonds without unwanted side reactions, increasing the efficiency and accuracy of peptide synthesis . The compound’s presence also allows for the synthesis of more complex peptides, expanding the diversity of synthetic peptides .

Pharmacokinetics

The pharmacokinetic properties of Fmoc-L-4-Thiazolylalanine are primarily relevant in the context of its use in peptide synthesis. The compound is stable under regular experimental conditions and has good solubility in organic solvents . Its removal is facilitated by the use of a base, such as piperidine . These properties impact the compound’s bioavailability and effectiveness in peptide synthesis.

Result of Action

The result of Fmoc-L-4-Thiazolylalanine’s action is the successful synthesis of peptides with protected amino groups. This protection allows for the selective activation of carboxyl groups, enabling the formation of peptide bonds and the synthesis of complex peptides . After the peptide synthesis is complete, the Fmoc group is removed, leaving the desired peptide product .

Action Environment

The action of Fmoc-L-4-Thiazolylalanine is influenced by environmental factors such as temperature and pH. The compound is stable and can be stored and handled under regular experimental conditions . Its removal requires a basic environment . Therefore, the efficacy and stability of Fmoc-L-4-Thiazolylalanine are dependent on the specific conditions of the peptide synthesis process.

Activité Biologique

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiazol-4-yl)propanoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a thiazole moiety, and a propanoic acid backbone. These structural components are crucial for its biological activity, particularly in peptide synthesis and interaction with biological targets.

While specific mechanisms of action for this compound are not extensively documented, its role as a peptide building block suggests that its biological effects may be mediated through interactions with proteins and other macromolecules. The Fmoc group is known to facilitate peptide synthesis by protecting amino acids during coupling reactions, which is essential for developing biologically active peptides.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following table summarizes some of the notable biological activities associated with related fluorenyl derivatives:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| Tilorone | Antiviral | Inhibition of viral replication |

| Benfluron | Antineoplastic | Induction of apoptosis in cancer cells |

| Fluodipine | Cardiovascular | Calcium channel blockade |

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the antimicrobial properties of fluorenone derivatives against various bacterial strains. Compounds were tested for their ability to inhibit growth in both planktonic and biofilm states. Results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with some compounds showing lower inhibitory concentrations than standard antibiotics like streptomycin .

- Antiproliferative Effects : Research on fluorenone analogs has demonstrated antiproliferative activity against cancer cell lines. Notably, modifications to the side chains enhanced activity, suggesting that structural optimization could lead to more effective anticancer agents .

- Peptide Synthesis Applications : As an Fmoc-protected amino acid derivative, this compound plays a critical role in synthesizing bioactive peptides. Studies have shown that peptides incorporating this compound can exhibit enhanced biological activities due to improved stability and specificity towards target proteins.

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1,3-thiazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S/c24-20(25)19(9-13-11-28-12-22-13)23-21(26)27-10-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,11-12,18-19H,9-10H2,(H,23,26)(H,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBAZFASKHLHKB-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC=N4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CSC=N4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205528-32-1 | |

| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-thiazolepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205528-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-L-4-Thiazolylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.